molecular formula C6H4BrFN4 B2769661 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 1360650-52-7

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No. B2769661
CAS RN: 1360650-52-7
M. Wt: 231.028
InChI Key: MDLCXCFFNSWYNV-UHFFFAOYSA-N
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Description

“7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine” is a chemical compound with the CAS Number: 1360650-52-7 . It has a molecular weight of 231.03 and its IUPAC name is 7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as anticancer agents and PRMT5 inhibitors .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H, (H2,9,10,11) . The molecular formula is C6H4BrFN4 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . and should be stored at a temperature of 2-8°C .

Scientific Research Applications

Anticancer Agents

7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is used in the preparation of N-heterocyclic compounds for pharmaceutical purposes, particularly as anticancer agents. Researchers explore its potential to inhibit cancer cell growth and metastasis. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further investigation .

PRMT5 Inhibitors

Protein arginine methyltransferase 5 (PRMT5) plays a crucial role in various cellular processes, including gene expression regulation. Inhibiting PRMT5 can have therapeutic implications, especially in cancer treatment. 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is studied as a potential PRMT5 inhibitor. By disrupting PRMT5 activity, it may modulate epigenetic modifications and impact cancer cell behavior .

Kinase Inhibitors

Kinases are enzymes involved in cell signaling pathways, and dysregulation of kinases contributes to various diseases. Researchers investigate 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine as a kinase inhibitor. Its ability to selectively target specific kinases could lead to novel therapies for conditions such as inflammatory disorders, neurodegenerative diseases, and cancer .

Anti-inflammatory Agents

Inflammation plays a role in numerous diseases, from autoimmune disorders to cardiovascular conditions. Some studies explore the anti-inflammatory properties of 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine. By modulating inflammatory pathways, this compound may offer therapeutic benefits in managing chronic inflammation .

Neurological Disorders

The central nervous system is highly complex, and disruptions can lead to neurological disorders. Researchers investigate whether 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine interacts with specific neuronal receptors or pathways. Its potential neuroprotective effects may contribute to drug development for conditions like Alzheimer’s disease, Parkinson’s disease, or epilepsy .

Chemical Biology Probes

Chemical probes are essential tools for understanding biological processes. Scientists use 7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine as a probe to explore cellular functions, protein interactions, and signaling pathways. By labeling specific targets, researchers gain insights into cellular mechanisms and identify potential drug targets .

Safety and Hazards

The compound is corrosive . The hazard statement is H314 and the precautionary statements are P280; P305+P351+P338; P310 . The MSDS can be found here .

properties

IUPAC Name

7-bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN4/c7-4-2-1-3-5(9)10-6(8)11-12(3)4/h1-2H,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLCXCFFNSWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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